

Chemical properties of Isoxazolo[5,4-b]pyridin-3-ol derivatives

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Compound of Interest

Compound Name: Isoxazolo[5,4-b]pyridin-3-ol

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An In-depth Technical Guide to the Chemical Properties of **Isoxazolo[5,4-b]pyridin-3-ol** Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of **Isoxazolo[5,4-b]pyridin-3-ol** and its derivatives. This heterocyclic scaffold is of significant interest in medicinal chemistry, leveraging the favorable physicochemical and biological properties of the isoxazole ring.^[1] Derivatives of this core have demonstrated a range of biological activities, including potential anticancer and antimicrobial effects, making them attractive candidates for drug discovery programs.^{[1][2]}

Core Chemical Properties

The Isoxazolo[5,4-b]pyridine ring system is a fused bicyclic heterocycle. The "-3-ol" substitution introduces key chemical characteristics, most notably keto-enol tautomerism and acidity.

Structure and Tautomerism

Isoxazolo[5,4-b]pyridin-3-ol exists in equilibrium with its tautomeric keto form, Isoxazolo[5,4-b]pyridin-3(2H)-one. This equilibrium is a defining feature of 3-hydroxyisoxazoles and influences the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets. The relative stability of each tautomer can be influenced by the solvent, pH, and substitution pattern on the ring system.

Caption: Keto-enol tautomerism of the **Isoxazolo[5,4-b]pyridin-3-ol** core.

Physicochemical Properties

The 3-hydroxyisoxazole moiety is recognized as a bioisostere of carboxylic acids, meaning it mimics the acidic properties and hydrogen bonding patterns of a carboxyl group at physiological pH.^[3] This feature is critical for designing molecules that can interact with biological targets that typically bind carboxylate-containing ligands.

Table 1: Physicochemical Properties of the 3-Hydroxyisoxazole Moiety

Property	Value/Description	Reference
pKa	-4 - 5	[3]
Description	The hydroxyl group is acidic due to the electron-withdrawing nature of the heterocyclic system. It is largely deprotonated at physiological pH (7.4), mimicking a carboxylate anion.	[3] [4]
Solubility	Expected to have moderate aqueous solubility, influenced by the tautomeric equilibrium and the potential for ionization.	

| Lipophilicity (LogP) | Varies significantly based on substituents on the pyridine ring. |^[4] |

Spectroscopic Characterization

The structure of Isoxazolo[5,4-b]pyridine derivatives is confirmed using standard spectroscopic techniques. While a complete dataset for the unsubstituted 3-ol parent is not readily available in the literature, the following table summarizes representative data for the core scaffold based on various published derivatives.

Table 2: Representative Spectroscopic Data for the Isoxazolo[5,4-b]pyridine Core

Technique	Data Type	Typical Values / Observations	Reference
¹ H NMR	Chemical Shift (δ)	Pyridine Protons: 6.0 - 8.5 ppm, with specific shifts depending on substitution.	[5][6][7]
		Substituent Protons: e.g., -CH ₃ at ~2.7 ppm; Cyclopropyl protons at 0.9-1.5 ppm.	[6][7]
IR	Wavenumber (cm ⁻¹)	O-H Stretch (Enol): Broad, ~3100-3400 cm ⁻¹	
		C=O Stretch (Keto): ~1650-1700 cm ⁻¹	
		C=N, C=C Stretch: ~1500-1620 cm ⁻¹	

| HRMS (ESI) | m/z | Provides exact mass measurement for molecular formula confirmation. | [8][9] |

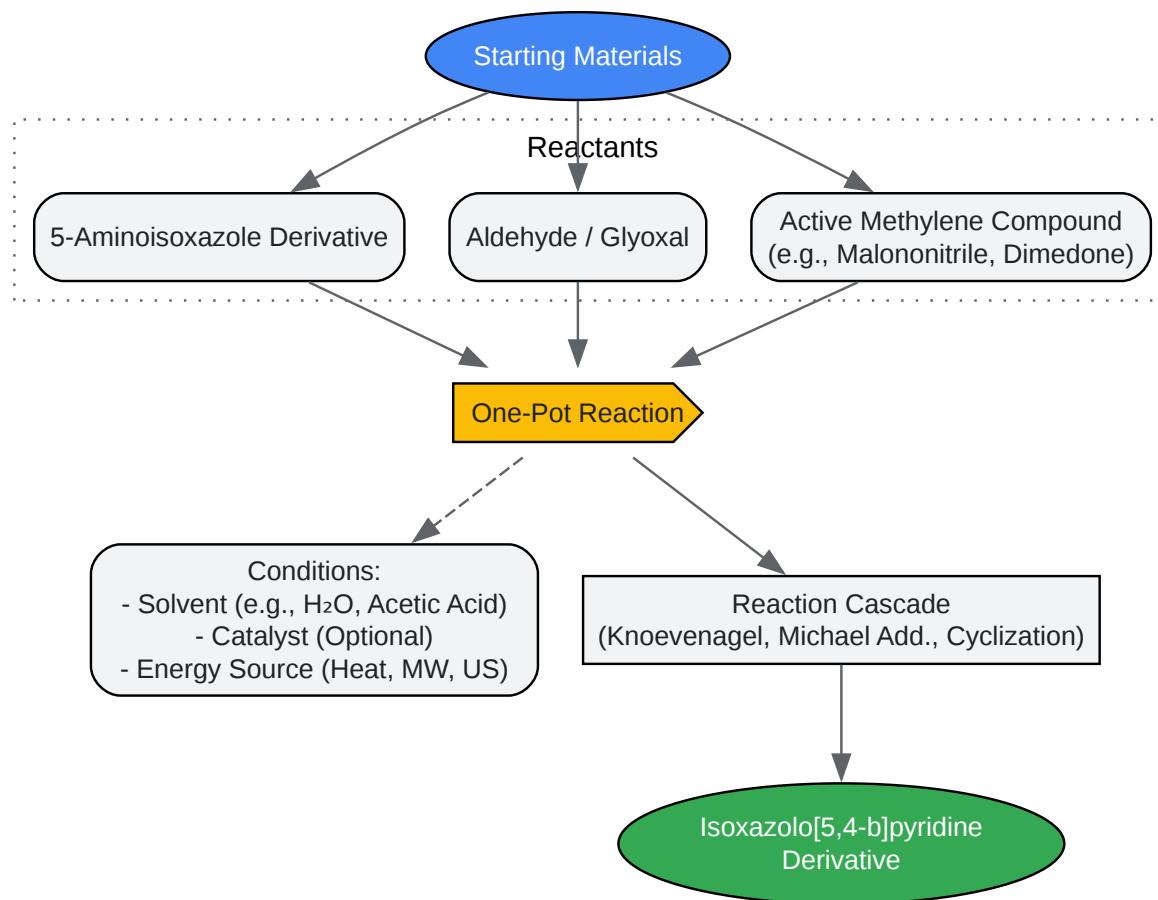
Synthesis and Experimental Protocols

The Isoxazolo[5,4-b]pyridine scaffold is accessible through several synthetic strategies, with multicomponent reactions (MCRs) and adaptations of the Friedländer synthesis being the most prominent and efficient.

Multicomponent Reaction (MCR)

MCRs offer a highly efficient, atom-economical, and often environmentally friendly route to complex molecules in a single step. For Isoxazolo[5,4-b]pyridines, a common approach involves the condensation of a 5-aminoisoxazole derivative, an aldehyde (or glyoxal), and a C-

H acid (a compound with an active methylene group).[2][10] These reactions can be accelerated using microwave irradiation or sonication.[2][11]



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Caption: Generalized workflow for a multicomponent synthesis of Isoxazolo[5,4-b]pyridines.

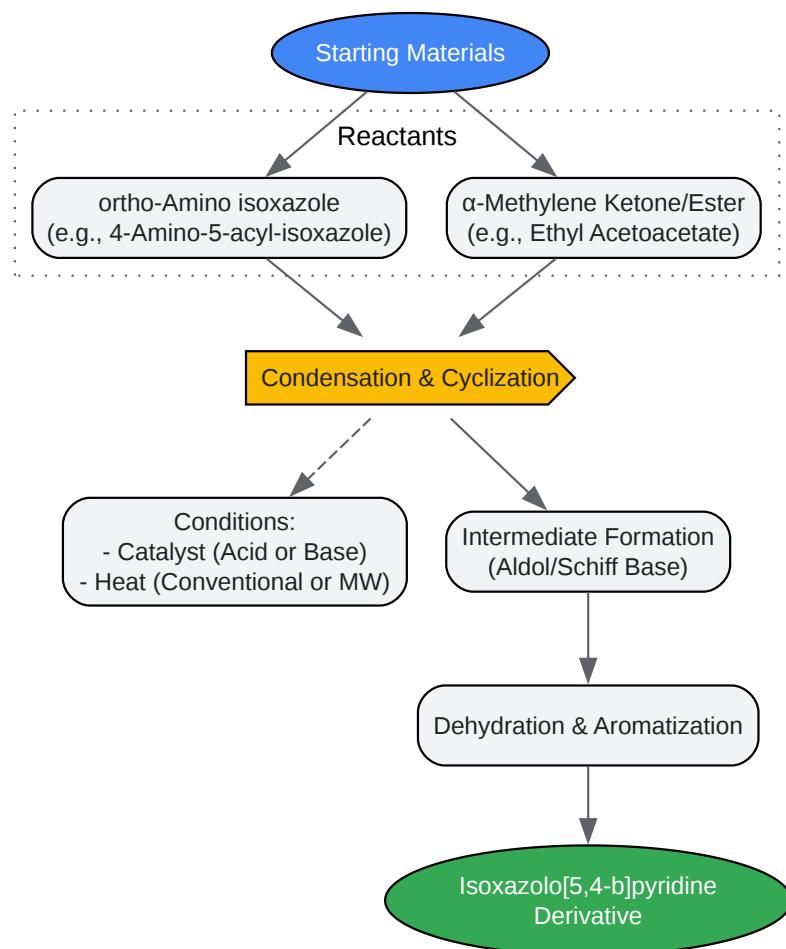
Protocol 2.1.1: General Protocol for Microwave-Assisted MCR Synthesis[2][11]

- Reaction Setup: In a microwave-safe vessel, combine the 5-aminoisoxazole derivative (1.0 mmol), the aldehyde (1.0 mmol), and the active methylene compound (1.0 mmol).
- Solvent Addition: Add the chosen solvent (e.g., 5 mL of water or ethanol). Acetic acid can also serve as both solvent and catalyst.[2]
- Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-140 °C) for a set time (e.g., 10-30 minutes).

- Work-up: After cooling, the product often precipitates from the reaction mixture. Collect the solid by filtration.
- Purification: Wash the collected solid with a suitable solvent (e.g., cold ethanol, water) and dry under vacuum. If necessary, purify further by recrystallization or column chromatography.

Friedländer Annulation

The Friedländer synthesis is a classic method for constructing quinoline rings, which can be adapted to produce the pyridine portion of the Isoxazolo[5,4-b]pyridine system. The reaction condenses an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group.[12][13]



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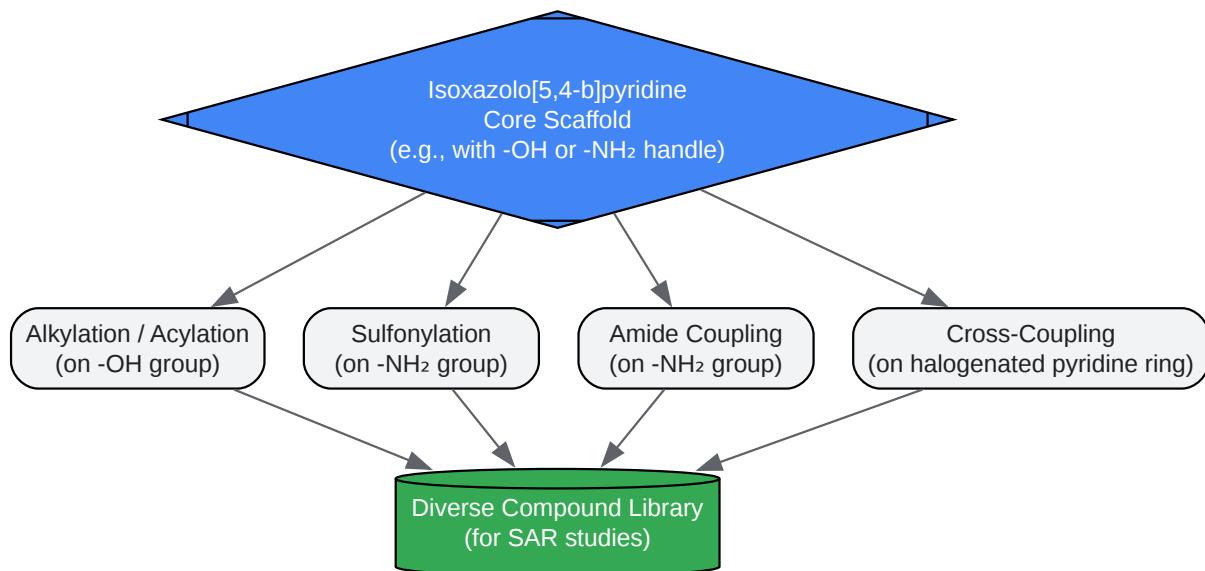
Caption: Generalized workflow for the Friedländer synthesis of Isoxazolo[5,4-b]pyridines.

Protocol 2.2.1: General Protocol for Acid-Catalyzed Friedländer Synthesis[14][15]

- **Reaction Setup:** To a solution of the ortho-amino isoxazole derivative (1.0 mmol) in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask, add the α -methylene compound (1.1-1.2 mmol).
- **Catalyst Addition:** Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl, p-toluenesulfonic acid, or neat acetic acid as the solvent).[14]
- **Heating:** Heat the reaction mixture to reflux for several hours (e.g., 2-8 hours), monitoring progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).
- **Extraction & Purification:** Extract the product into an organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[15]

Reactivity and Derivatization

The **Isoxazolo[5,4-b]pyridin-3-ol** core is a versatile scaffold for further chemical modification. The hydroxyl group can undergo O-alkylation or O-acylation. The pyridine ring can be subject to various transformations depending on its existing substituents. For example, if the synthesis starts from a 3-amino precursor, this amino group provides a convenient handle for elaboration into amides, sulfonamides, or ureas, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

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Caption: Logical relationship for derivatization of the Isoxazolo[5,4-b]pyridine core.

Conclusion

The **Isoxazolo[5,4-b]pyridin-3-ol** framework represents a valuable heterocyclic system for medicinal chemistry and drug development. Its key chemical properties, including the pronounced acidity of the 3-hydroxyl group and its role as a carboxylic acid bioisostere, make it an attractive scaffold for ligand design. The core is readily accessible through efficient and versatile synthetic routes such as multicomponent reactions and Friedländer annulation, which are amenable to library synthesis. The potential for straightforward derivatization further enhances its utility, allowing for systematic exploration of the chemical space to optimize biological activity and pharmacokinetic properties. This guide provides the foundational chemical knowledge necessary for researchers to effectively utilize this promising scaffold in their discovery efforts.

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